N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features an imidazole ring, a trimethoxyphenyl group, and a dihydroisoquinoline moiety
Preparation Methods
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as nickel or palladium, and reagents like acyl chlorides and amines .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The carbonyl group in the dihydroisoquinoline moiety can be reduced using reducing agents like sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, often facilitated by Lewis acids
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a ligand in biochemical assays.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions, influencing enzymatic activities. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The dihydroisoquinoline moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include those with imidazole rings, such as histidine and metronidazole, and those with dihydroisoquinoline moieties, like papaverine. What sets N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide apart is the combination of these functional groups, which provides unique chemical and biological properties .
Properties
Molecular Formula |
C24H24N4O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N4O5/c1-31-20-10-16(11-21(32-2)22(20)33-3)28-13-19(17-6-4-5-7-18(17)24(28)30)23(29)26-9-8-15-12-25-14-27-15/h4-7,10-14H,8-9H2,1-3H3,(H,25,27)(H,26,29) |
InChI Key |
ZGDUNXHLJSFDRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.